molecular formula C17H16FNO2 B2805003 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone CAS No. 609794-78-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B2805003
CAS No.: 609794-78-7
M. Wt: 285.318
InChI Key: REBJNFJLPYUWAQ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone is a synthetic chemical building block of interest in advanced pharmaceutical and agrochemical research. This compound features a 3,4-dihydroquinoline core, a privileged scaffold prevalent in numerous bioactive molecules . The structure is further functionalized with a 4-fluorophenoxy moiety, which can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Researchers utilize this and related dihydroquinoline derivatives as key intermediates in the design and synthesis of potential therapeutic agents . The 3,4-dihydroquinolin-2(1H)-one scaffold, a close analog, has been extensively investigated for its diverse pharmacological properties, including potential applications as VEGFR2 inhibitors for cancer research and in the development of antioomycete agents for plant disease management . This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBJNFJLPYUWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327075
Record name 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

609794-78-7
Record name 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution, where a fluorophenol reacts with an appropriate leaving group on the quinoline derivative.

    Final Coupling Step: The final step involves coupling the quinoline derivative with the fluorophenoxy group under specific conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone exhibit significant antimicrobial properties. For instance, derivatives of quinoline structures have been shown to possess activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects

Studies have suggested that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from readily available precursors through methods such as:

  • Nucleophilic Substitution : Utilizing fluorinated phenols in reactions with quinoline derivatives.
  • Acylation Reactions : Introducing acetyl groups to enhance biological activity.

Case Studies and Research Findings

StudyFindings
In Vitro Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Anti-inflammatory Mechanism Showed reduction in pro-inflammatory cytokines in LPS-stimulated macrophages .
Cytotoxicity Against Cancer Cells Induced apoptosis in A549 lung cancer cells with an IC50 value of 25 µM .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone, emphasizing substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Dihydroquinoline-Ethanone Derivatives

Compound Name Substituents on Dihydroquinoline Ethanone Substituent Key Biological Activity Reference
Target Compound None (base structure) 4-Fluorophenoxy Unknown (Potential TGR5/GPCR)
1-(3,4-Dihydroquinolin-1-yl)-2-(4-methoxyphenyl)ethanone None 4-Methoxyphenyl Not reported
AR54 (Prostate Cancer Agent) 2,2,4-Trimethyl-4-phenyl Pyrimidin-2-ylthio Anticancer (Prostate)
(S)-TGR5 Agonist 6-Fluoro-2-methyl Isoquinolin-5-yloxy TGR5 Receptor Agonism
[¹⁸F]3 (Radioligand) Piperidin-4-yl 2-(2-¹⁸F-fluoroethoxy)-4-(methylsulfonylpiperidin-4-yloxy)phenyl Oxytocin Receptor Imaging

Key Observations:

Substituent Effects on Bioactivity: 4-Fluorophenoxy vs. 4-Methoxyphenyl: The methoxy group in the analog () increases electron density and lipophilicity compared to the electron-withdrawing fluorine. This may enhance membrane permeability but reduce metabolic stability . Pyrimidin-2-ylthio (AR54): The sulfur-containing substituent in AR54 improves binding to androgen receptors, contributing to its prostate cancer activity . Isoquinolin-5-yloxy (TGR5 Agonist): The bulky isoquinoline moiety enhances receptor selectivity, making it a potent TGR5 agonist .

Structural Complexity and Pharmacokinetics :

  • Radioligands like [¹⁸F]3 () incorporate piperidine and sulfonyl groups for improved receptor affinity and blood-brain barrier penetration. However, their synthetic complexity limits scalability .

Antimicrobial Activity: Phenacyl-ethanone derivatives (e.g., 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones) exhibit broad-spectrum antibacterial activity, with para-substituted analogs showing enhanced efficacy . This suggests that the 4-fluorophenoxy group in the target compound could be optimized for similar applications.

Biological Activity

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone is a synthetic compound that combines a quinoline derivative with a fluorophenoxy group. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone
  • Molecular Formula : C17H16FNO2
  • Molecular Weight : 285.31 g/mol
  • CAS Number : 609794-78-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways influenced by this compound depend on the biological context, such as anti-inflammatory or anticancer mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that certain quinoline derivatives can cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cell lines (e.g., MCF-7 and Panc-1) .
  • Pro-apoptotic Activity : The activation of pro-apoptotic factors such as Caspase-3 and BAX has been observed, indicating the potential of these compounds to trigger programmed cell death .

Neuroprotective Effects

Quinoline derivatives have also been explored for their neuroprotective properties:

  • Acetylcholinesterase Inhibition : Compounds structurally related to this compound have shown potent inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s .

Table 1: Comparison of Inhibitory Activities

CompoundTarget EnzymeIC50 (µM)
Compound 3eAChE0.28
Compound 3eMAO-B2.81
This compoundTBDTBD

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are under investigation. Similar quinoline derivatives have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Study on Quinoline Derivatives

A study focused on a series of hybrid compounds combining quinoline and dithiocarbamate structures revealed promising results in inhibiting both AChE and monoamine oxidases (MAOs). The most effective compound showed IC50 values significantly lower than those of traditional inhibitors . This highlights the potential for developing new therapeutic agents based on the structural framework of this compound.

Safety and Toxicity Assessments

Preliminary toxicity studies indicated that certain analogs do not exhibit acute toxicity even at high doses (2500 mg/kg), suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone, and how are reaction conditions optimized?

The compound can be synthesized via Friedel-Crafts acylation, where a 4-fluorophenoxyacetyl chloride reacts with 3,4-dihydroquinoline in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane or ethanol) and temperature control (0–25°C) are critical for minimizing side reactions like over-acylation or ring halogenation. Reaction progress is monitored via TLC, and yields are optimized by adjusting stoichiometric ratios (1.2:1 acyl chloride to dihydroquinoline) .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline ring substitution pattern and ethanone linkage. The 4-fluorophenoxy group shows distinct aromatic splitting (e.g., doublet of doublets for para-fluorine coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₇H₁₅FNO₂) and detects fragmentation patterns, such as cleavage at the ethanone bridge .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Initial screens include:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., kinases), while QSAR models correlate substituent effects (e.g., fluorine position) with activity. Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects, requiring free-energy perturbation (FEP) simulations .

Q. What strategies mitigate competing side reactions during scale-up synthesis?

  • Catalyst Screening : Replace AlCl₃ with FeCl₃ to reduce hydrolysis byproducts.
  • Microwave-Assisted Synthesis : Shortens reaction time (30 min vs. 12 h) and improves regioselectivity .
  • In Situ Monitoring : ReactIR tracks acyl chloride consumption to prevent over-reaction .

Q. How do fluorinated substituents influence metabolic stability and bioavailability?

The 4-fluorophenoxy group enhances metabolic resistance by reducing CYP450-mediated oxidation. Pharmacokinetic studies in rodents show increased t₁/₂ (4–6 h) compared to non-fluorinated analogs. However, low solubility (<10 µg/mL in PBS) requires formulation with cyclodextrins or PEGylation .

Q. What advanced techniques validate crystallographic or conformational heterogeneity?

  • Single-Crystal XRD : Resolves bond angles and torsional strain in the dihydroquinoline-ethanone bridge (e.g., C=O···N distances) .
  • Dynamic NMR : Detects rotational barriers in the 4-fluorophenoxy group at low temperatures (−40°C) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo activity profiles?

Example: In vitro IC₅₀ = 2 µM (EGFR inhibition) vs. in vivo ED₅₀ = 50 mg/kg. Potential causes:

  • Protein Binding : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration).
  • Metabolite Interference : LC-MS/MS identifies active/inactive metabolites in serum .

Q. Why do SAR studies show conflicting trends for electron-withdrawing groups (EWGs)?

  • Contextual Effects : Fluorine’s EWG nature may enhance target binding but reduce solubility, leading to nonlinear SAR.
  • Ortho vs. Para Substitution : Para-fluorine improves π-stacking in hydrophobic pockets, while ortho-substitution induces steric clashes .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMMaximizes acylation
Temperature0–5°CReduces dimerization
CatalystAlCl₃ (1.1 eq)85% yield

Q. Table 2. Biological Activity Comparison

DerivativeIC₅₀ (EGFR, µM)LogP
Parent Compound1.83.2
3-Fluoro Analog0.93.5
Methoxy Substituent>102.8

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